molecular formula C22H25NO3S B1613081 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-thiomethyl benzophenone CAS No. 898757-72-7

4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-thiomethyl benzophenone

Cat. No.: B1613081
CAS No.: 898757-72-7
M. Wt: 383.5 g/mol
InChI Key: NGNJUJWKXBEPRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-thiomethyl benzophenone is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzophenone core substituted with a thiomethyl group and a spirocyclic moiety, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-thiomethyl benzophenone typically involves multi-step organic reactions. The key steps include the formation of the spirocyclic structure, introduction of the thiomethyl group, and coupling with the benzophenone core. Common reagents used in these reactions include thiols, spirocyclic amines, and benzophenone derivatives. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Types of Reactions:

    Oxidation: The thiomethyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The benzophenone core can be reduced to corresponding alcohols.

    Substitution: The spirocyclic moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of suitable catalysts.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzhydrol derivatives.

    Substitution: Various substituted spirocyclic compounds.

Scientific Research Applications

4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-thiomethyl benzophenone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-thiomethyl benzophenone involves its interaction with specific molecular targets. The spirocyclic moiety and thiomethyl group can modulate the compound’s binding affinity and selectivity towards enzymes or receptors. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

  • 4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-methyl benzophenone
  • 1,4-Dioxa-8-azaspiro[4.5]decane

Comparison: 4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-thiomethyl benzophenone is unique due to the presence of the thiomethyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. The spirocyclic structure also contributes to its unique chemical properties and applications.

Properties

IUPAC Name

[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(2-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3S/c1-27-20-5-3-2-4-19(20)21(24)18-8-6-17(7-9-18)16-23-12-10-22(11-13-23)25-14-15-26-22/h2-9H,10-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNJUJWKXBEPRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCC4(CC3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642852
Record name {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[2-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898757-72-7
Record name {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[2-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-thiomethyl benzophenone
Reactant of Route 2
Reactant of Route 2
4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-thiomethyl benzophenone
Reactant of Route 3
4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-thiomethyl benzophenone
Reactant of Route 4
Reactant of Route 4
4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-thiomethyl benzophenone
Reactant of Route 5
Reactant of Route 5
4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-thiomethyl benzophenone
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-thiomethyl benzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.